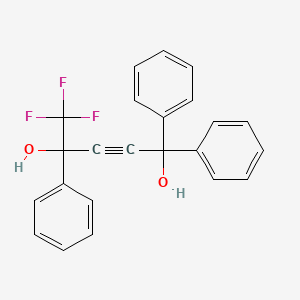
1,1,1-Trifluoro-2,5,5-triphenylpent-3-yne-2,5-diol
Overview
Description
1,1,1-Trifluoro-2,5,5-triphenylpent-3-yne-2,5-diol is a fluorinated organic compound with the molecular formula C23H17F3O2 This compound is characterized by the presence of trifluoromethyl and triphenyl groups, which contribute to its unique chemical properties
Preparation Methods
The synthesis of 1,1,1-Trifluoro-2,5,5-triphenylpent-3-yne-2,5-diol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Alkyne Backbone: The initial step involves the formation of the pent-3-yne backbone through a coupling reaction, such as the Sonogashira coupling, which combines an alkyne with an aryl halide in the presence of a palladium catalyst.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide (CF3I) under specific conditions.
Addition of Phenyl Groups: The phenyl groups are added through Friedel-Crafts alkylation or acylation reactions.
Hydroxylation: The final step involves the hydroxylation of the compound to introduce the diol functionality.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1,1,1-Trifluoro-2,5,5-triphenylpent-3-yne-2,5-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of different derivatives.
Addition Reactions: The alkyne group can undergo addition reactions with halogens or hydrogen halides to form dihalo or haloalkene derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,1,1-Trifluoro-2,5,5-triphenylpent-3-yne-2,5-diol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with unique properties.
Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and protein-ligand binding due to its ability to form strong hydrogen bonds.
Industry: Used in the production of specialty chemicals and materials with enhanced stability and performance.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-2,5,5-triphenylpent-3-yne-2,5-diol involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively. The diol functionality enables the formation of hydrogen bonds with biological molecules, influencing their activity and stability.
Comparison with Similar Compounds
1,1,1-Trifluoro-2,5,5-triphenylpent-3-yne-2,5-diol can be compared with other fluorinated compounds such as:
1,1,1-Trifluoro-2-phenyl-2-propanol: Similar in structure but with fewer phenyl groups, leading to different chemical properties and applications.
1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated alcohol with different reactivity and applications in organic synthesis and materials science.
2’,3,4,5-Tetrafluoro-4’‘-propyl-1,1’4’,1’'-terphenyl: Another fluorinated compound with distinct structural features and uses in various fields.
The uniqueness of this compound lies in its combination of trifluoromethyl and triphenyl groups, which impart specific chemical and physical properties that are valuable in research and industrial applications.
Properties
IUPAC Name |
5,5,5-trifluoro-1,1,4-triphenylpent-2-yne-1,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F3O2/c24-23(25,26)22(28,20-14-8-3-9-15-20)17-16-21(27,18-10-4-1-5-11-18)19-12-6-2-7-13-19/h1-15,27-28H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRPAZWWYUJDRQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#CC(C2=CC=CC=C2)(C(F)(F)F)O)(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


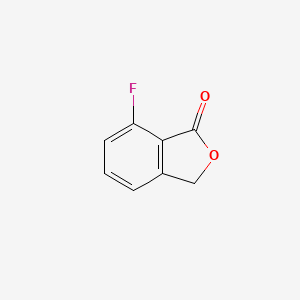

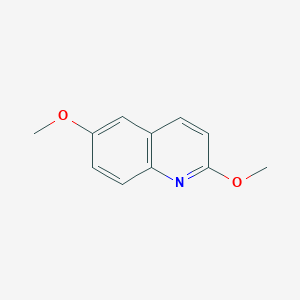
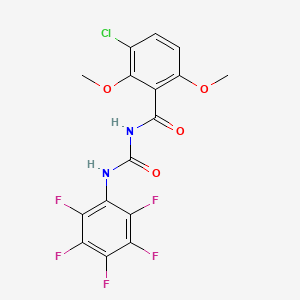



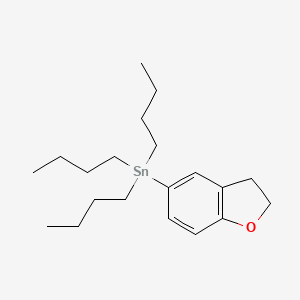
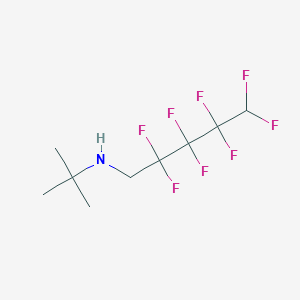

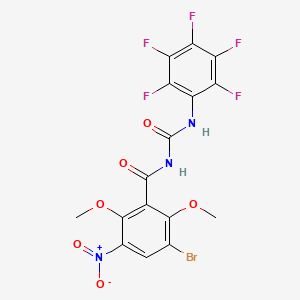
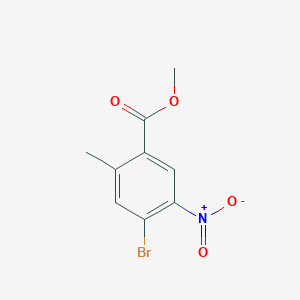
![benzyl N-[(2S)-1-hydroxybutan-2-yl]carbamate](/img/structure/B3040651.png)

